molecular formula C12H14O2Si B103411 4-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-80-6

4-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No.: B103411
CAS No.: 16116-80-6
M. Wt: 218.32 g/mol
InChI Key: GUFYYXWHDBOLBG-UHFFFAOYSA-N
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Preparation Methods

4-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an argon atmosphere . Another method involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and trimethylsilylacetylene . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4-[(Trimethylsilyl)ethynyl]benzoic acid plays an essential role as a reagent in organic synthesis due to its ability to form strong bonds and its high solubility in organic solvents. It is commonly used to introduce alkynyl functional groups into organic compounds, facilitating the synthesis of complex molecular architectures.

Key Reactions

  • Sonogashira Coupling : This compound can be utilized in Sonogashira coupling reactions to synthesize various aryl-alkyne derivatives, which are valuable in the development of pharmaceuticals and advanced materials .
  • Synthesis of Dendritic Polymers : It serves as a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s, which have applications in drug delivery systems and nanotechnology .

Materials Science

In materials science, this compound is used to create novel materials with specific properties.

Liquid Crystals

The compound has been investigated for its potential use in liquid crystal applications. Its derivatives exhibit mesomorphic properties that can be harnessed in display technologies and sensors . The ability of this compound to form smectic phases makes it suitable for developing advanced liquid crystal displays (LCDs).

Photovoltaics

Research indicates that derivatives of this compound can be incorporated into the design of dye-sensitized solar cells (DSSCs). By attaching zinc porphyrins to cyclic aromatic hydrocarbons, these compounds can act as effective photo-sensitizers, enhancing the efficiency of solar energy conversion .

Biological Studies

In biological research, this compound has been employed as a fluorescent probe. Its ability to undergo various reactions allows it to be utilized in studying biological processes at the molecular level.

Fluorescent Probes

The compound's fluorescence properties make it suitable for tracking biological interactions and cellular processes. It can be used to label biomolecules, enabling researchers to visualize and understand complex biological systems .

Case Study 1: Photopharmacology

A study explored the use of this compound derivatives as potential antimicrobial agents. The research focused on their structure-activity relationship (SAR) and demonstrated that certain derivatives exhibited significant antibacterial activity against Escherichia coli dihydrofolate reductase (eDHFR) . This highlights the compound's potential in developing new antimicrobial therapies.

Case Study 2: Synthesis of Functional Materials

Another research project detailed the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives using Friedel-Craft's acylation reaction. The resulting compounds were characterized by spectroscopic techniques and showed promising properties for applications in materials science .

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzoic acid involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones . The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or drug development.

Biological Activity

4-[(Trimethylsilyl)ethynyl]benzoic acid (CAS No. 16116-80-6) is a derivative of benzoic acid characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is known for its stability and reactivity, particularly in organic synthesis. Its structure can be represented as follows:

C11H12OSi\text{C}_{11}\text{H}_{12}\text{OSi}

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through agar dilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that this compound could serve as a lead compound in developing new antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α1500600
IL-61200450

This data suggests that this compound may be effective in managing inflammatory diseases.

Case Study 1: Cancer Cell Line Studies

In a study examining the effects of various benzoic acid derivatives on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, indicating significant cytotoxicity.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound led to a reduction in oxidative stress markers and improved neuronal survival rates in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). Modifications to the trimethylsilyl group and the ethynyl linkage have been shown to affect its binding affinity to biological targets.

Modification Activity Change
Increased silyl sizeEnhanced potency
Altered ethynyl lengthReduced activity

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFYYXWHDBOLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545387
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16116-80-6
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trimethylsilyl)ethynyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An alternate and more direct approach to the preparation of the ethynylbenzoate-terminated PS involved the reaction of the hydroxy-terminated PS with 4-ethynylbenzoyl chloride as in Eq. 2. The 4-ethynylbenzoyl chloride was prepared as follows: 4-Bromobenzoic acid (11.0 g, 0.055 mole; source, Aldrich Chemical Company), dichlorobis(triphenylphosphine)palladium (0.3 g; source, Strem Chemical, Inc.), pyridine (60 ml), triethylamine (40 ml), and trimethylsilylacetylene (8.3 g, 0.085 mole; source, Silar Laboratories Inc.) were stirred under nitrogen at 70°-74° C. for six hours. The yellow solution turned brown and a precipitate appeared (presumably triethylammonium bromide). The reaction mixture was poured into cold dilute aqueous hydrochloric acid (10° C.-20° C.) to yield 4-trimethylsilylethynylbenzoic acid as a crude tan solid (11.0 g), m.p. 175°-185° C. decomp. [lit. m.p. 181°-182.5° C.)]. The tan solid was dissolved in dilute aqueous sodium hydroxide solution, filtered, and the filtrate acidified to yield a light tan solid (9.6 g). Recrystallization twice from toluene provided 4-ethynylbenzoic acid as golden needles (4.3 g), m.p. 222°-223° C. decomp. (Sample introduced in a preheated melting point apparatus at 220° C.)[lit m.p. 218° C. decomp.] [IR, strong sharp absorption at 3300 cm-1 characteristic of H--C≡C stretch. Mass spectroscopy (MS), molecular ion (M+) at 146 [4-ethynylbenzoic acid (mol. wt. 146)], major fragments m/e 129 (HC≡C--C6H4 -CO+) and 101 (HC≡C--C6H4 +)]. 4-Ethynylbenzoic acid (4.2 g) was stirred in thionyl chloride (30 ml) containing a few drops of N,N-dimethylformamide at ambient temperature overnight (8-20 hours). The light orange solution was concentrated to dryness at temperature <40° C. in vacuo to yield an orange crystalline solid which was thoroughly washed with cold n-hexane (5° C.-10° C.). The resultant yellow crystalline solid (3.1 g) was dissolved in warm n-hexane (30 ml) and the solution cooled to 5° C. to 10° C. Since no solid appeared, the solution was partially concentrated to yield 4-ethynylbenzoyl chloride as crude yellow needles (3.0 g), m.p. 32°-34° C., (IR, H--C≡C at 3300 cm-1, C=O doublet at 1800 and 1770 cm-1). Sublimination in nitrogen atmosphere under vacuum provided white crystalline needles, m.p. 69°-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(Trimethylsilyl)ethynyl]benzoic acid
4-[(Trimethylsilyl)ethynyl]benzoic acid
4-[(Trimethylsilyl)ethynyl]benzoic acid
4-[(Trimethylsilyl)ethynyl]benzoic acid
4-[(Trimethylsilyl)ethynyl]benzoic acid
4-[(Trimethylsilyl)ethynyl]benzoic acid

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